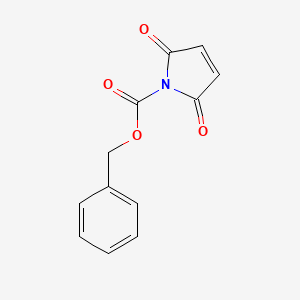

Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate

Description

Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate is a substituted pyrrole derivative characterized by a bicyclic structure with two ketone (oxo) groups at positions 2 and 5 of the pyrroline ring and a benzyl ester moiety at the nitrogen position. This compound is structurally related to maleimide derivatives but features a partially unsaturated pyrrole core. The benzyl ester group enhances lipophilicity compared to methyl or carboxamide derivatives, influencing solubility and reactivity in synthetic applications .

Properties

IUPAC Name |

benzyl 2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-6-7-11(15)13(10)12(16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACGDKXRLCOWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204312 | |

| Record name | Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-51-1 | |

| Record name | Phenylmethyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reagents and Conditions:

- Starting Material: Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (commercially available or synthesized)

- Oxidizing Agents: m-CPBA (meta-chloroperoxybenzoic acid), 3-chlorobenzenecarboperoxoic acid (mCPBA analog)

- Solvents: Dichloromethane (CH2Cl2), chloroform (CHCl3), diethyl ether

- Temperature: Typically room temperature to moderate heating (20°C to 70°C)

- Reaction Time: From several hours up to 48 hours depending on conditions

Detailed Preparation Procedures

Epoxidation with m-CPBA in Dichloromethane

- Procedure: Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (e.g., 33 g, 163 mmol) is dissolved in dichloromethane (540 mL, 0.3 M). m-CPBA (44 g, 340 mmol) is added, and the mixture is stirred at room temperature for 18 hours.

- Workup: The reaction mixture is quenched with saturated sodium carbonate solution, stirred for 1 hour, then the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification: Flash column chromatography on silica gel.

- Yield: 83% of the desired product as a yellow oil.

- Characterization: 1H NMR and LC/MS confirm the formation of the oxidized product.

Oxidation with 3-Chlorobenzenecarboperoxoic Acid in Chloroform or Dichloromethane

- Procedure: A solution of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (5.0 - 15 g scale) in chloroform or dichloromethane is treated with 3-chlorobenzenecarboperoxoic acid (mCPBA) in 1.5 to 2 equivalents.

- Reaction Conditions: Stirring at 20°C to 46°C for 20 to 48 hours.

- Workup: The reaction mixture is washed with saturated sodium bicarbonate and sodium thiosulfate solutions to remove residual oxidant, dried over magnesium sulfate, filtered, and concentrated.

- Purification: Column chromatography using petroleum ether and ethyl acetate mixtures as eluents.

- Yields: Typically 83% to 93% isolated yield.

- Notes: The product is often obtained as an oil or yellow liquid and used directly in further synthetic steps.

Alternative Oxidation Using Potassium Peroxymonosulfate

- Procedure: The starting compound is dissolved in a mixture of acetonitrile and water with ethylenediaminetetraacetate disodium salt as a stabilizer. The solution is cooled to 0°C, and 1,1,1-trifluoroacetone is added slowly. Potassium peroxymonosulfate is added portionwise while maintaining pH at 7 with sodium bicarbonate.

- Reaction Time: 1.5 hours at 0°C.

- Workup: Extraction with dichloromethane, drying, and concentration.

- Yield: Quantitative (100%) yield of a colorless oil.

- Significance: This method offers a mild and efficient oxidation alternative with excellent yield.

Comparative Data Table of Preparation Methods

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | m-CPBA | Dichloromethane | 20 | 18 h | 83 | Flash chromatography purification |

| 2 | 3-Chlorobenzenecarboperoxoic acid | Chloroform | 46 | 20 h | 88 | Washed with NaHCO3 and Na2S2O3 |

| 3 | 3-Chlorobenzenecarboperoxoic acid | Dichloromethane | 20 | 18 h | 83 | Saturated Na2CO3 wash, column chromatography |

| 4 | 3-Chlorobenzenecarboperoxoic acid | Dichloromethane | Room temp | 48 h | 93 | Column chromatography |

| 5 | Potassium peroxymonosulfate | Acetonitrile/Water | 0 | 1.5 h | 100 | pH controlled, mild conditions |

Research Findings and Notes

- The oxidation of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate to the dioxo derivative is highly efficient with peroxy acids, yielding predominantly the desired lactam-lactone structure.

- Reaction times and temperatures can be adjusted depending on scale and desired purity.

- The use of m-CPBA and 3-chlorobenzenecarboperoxoic acid is well-documented and provides reproducible yields above 80%.

- Mild oxidation with potassium peroxymonosulfate under buffered conditions offers an environmentally friendlier alternative with quantitative yields.

- Purification generally involves silica gel column chromatography with petroleum ether and ethyl acetate mixtures.

- The product is typically obtained as an oil or liquid, suitable for further synthetic transformations without additional purification.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds :

- This compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been used in the development of pyrrolo[1,2-b]pyridazines, which have shown potential in treating proliferative disorders and as Janus kinase inhibitors .

- Its derivatives are also being explored for their anticancer properties, particularly in targeting specific cancer cell lines.

- Antimicrobial Activity :

-

Drug Development :

- The compound is being evaluated for its potential as a lead structure in drug development due to its favorable pharmacokinetic properties and ability to interact with biological targets effectively.

Organic Synthesis Applications

- Building Block in Organic Reactions :

- Photochemical Reactions :

Polymer Science Applications

- Photoinitiators in Polymer Chemistry :

-

Crosslinking Agents :

- The compound can also be employed as a crosslinking agent in the formation of polymer networks, enhancing the mechanical properties and thermal stability of the resulting materials.

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate (CAS 55750-48-6): Molecular Formula: C₆H₅NO₄ Molecular Weight: 155.11 g/mol LogP: -0.134 (indicating higher polarity than the benzyl derivative) . Applications: Analyzed via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phases, highlighting its utility in pharmacokinetics and impurity isolation .

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 31970-04-4): Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Physical Properties: Boiling point 126°C, specific gravity 1.14, and >97% purity by GC . Key Differences: Lacks the 2,5-dioxo groups, reducing electrophilicity and reactivity compared to the target compound .

Physicochemical Properties

Biological Activity

Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate (CAS No. 3016993) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN\O

- Molecular Weight : 233.21 g/mol

- Structure : The compound features a pyrrole ring substituted with a benzyl group and two carbonyl groups, which are likely responsible for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound.

Case Study: Antibacterial Activity

A study synthesized various derivatives of pyrrole compounds and evaluated their antibacterial efficacy against several pathogenic bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.12 to 15.62 µg/mL against Bacillus subtilis and other strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15.12 - 15.62 | Bacillus subtilis |

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 12 | Escherichia coli |

Case Study: Antifungal Activity

The same study also demonstrated antifungal activity against Candida strains with MIC values ranging from 62.5 to 125 µg/mL for specific derivatives . This suggests that this compound could be a promising candidate for developing antifungal agents.

The mechanism through which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies have indicated strong binding affinities to key bacterial proteins involved in these processes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects.

Case Study: Cytotoxicity Studies

Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways . The cytotoxic effects were assessed using standard assays such as MTT and flow cytometry.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis via caspase activation |

| MCF7 (breast cancer) | 30 | Cell cycle arrest |

Q & A

Q. What are the established synthetic routes for Benzyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate?

The compound is typically synthesized via maleimide chemistry. A common approach involves reacting maleic anhydride derivatives with benzyl-protected amines or alcohols under anhydrous conditions. For example, methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate (a structural analog) is prepared by esterification of the corresponding carboxylic acid using methanol and a catalytic acid . Substituting the methyl group with benzyl would require benzyl alcohol and careful protection/deprotection steps to avoid side reactions. Reaction monitoring via TLC or HPLC is recommended to track progress .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- NMR : and NMR confirm the presence of the benzyl group (δ ~5.1 ppm for CH-Ph), pyrrole ring protons, and carbonyl signals (δ ~170 ppm).

- IR : Strong absorption bands at ~1700–1750 cm (C=O stretching) and ~1250 cm (C-O ester).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO).

- X-ray Crystallography : Single-crystal diffraction resolves the planar maleimide ring and benzyl ester geometry .

Q. What safety precautions are critical when handling this compound?

- Avoid inhalation and skin contact due to potential acute toxicity (H302) and eye irritation (GHS Category 1).

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a dry, corrosion-resistant container at -20°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structure determination?

Contradictions may arise from twinning, disorder, or poor data quality. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. WinGX/ORTEP can visualize electron density maps to identify misplaced atoms. For twinned data, twin law refinement (e.g., using HKLF5 in SHELXL) is essential .

Q. What strategies minimize side reactions during bioconjugation with thiol-containing biomolecules?

- pH Control : Conduct reactions at pH 6.5–7.5 to balance thiolate anion formation and maleimide hydrolysis.

- Buffer Selection : Use phosphate or Tris buffers; avoid amines (e.g., Tris above pH 8) to prevent maleimide ring opening.

- Temperature : Perform reactions at 4°C to slow hydrolysis.

- Purification : Remove excess reagent via size-exclusion chromatography or dialysis .

Q. How can reaction byproducts be systematically analyzed during synthesis?

Q. What computational methods predict the compound’s reactivity in drug-linker applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the maleimide ring. Molecular docking (e.g., AutoDock Vina) models interactions with cysteine residues in target proteins, guiding linker design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.